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Compound of Interest |

Compound Name: 2-Ethoxyisonicotinic acid
CAS No.: 91940-86-2
Cat. No.: B1583023
- 7

Executive Summary

2-Ethoxyisonicotinic acid (2-ethoxy-4-pyridinecarboxylic acid) is a critical heterocyclic
building block in the synthesis of kinase inhibitors, anti-inflammatory agents, and glucokinase
activators.[1][2][3] Its structural integrity is defined by the electron-donating ethoxy group at the
C2 position, which significantly alters the electrophilicity of the pyridine ring compared to its 2-
chloro or unsubstituted analogs.[1][3]

This guide provides a definitive technical framework for the identification, synthesis, and
spectroscopic validation of 2-ethoxyisonicotinic acid. It moves beyond static data lists to
explain the causality of spectral features, ensuring researchers can distinguish this molecule
from common synthetic impurities like 2-chloroisonicotinic acid or ethyl 2-ethoxyisonicotinate.[1]

[3]

Chemical Identity & Structural Analysis
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Parameter Detail

IUPAC Name 2-Ethoxypyridine-4-carboxylic acid

2-Ethoxyisonicotinic acid; 2-Ethoxy-4-picolinic
Common Synonyms "
aci

ngcontent-ng-c3230145110="" _nghost-ng-

Molecular Formula c1768664871="" class="inline ng-star-inserted">

Molecular Weight 167.16 g/mol

Pyridine ring substituted with a carboxylic acid
Core Structure at C4 and an ethoxy group at C2.[1][2][3][4][5][6]
[71[81[°1[10]

Carboxylic Acid (Acidic), Pyridine Nitrogen

Key Functional Groups ) - )
(Basic/Nucleophilic), Ether (Donating).[3]

Structural Logic: The introduction of the ethoxy group at C2 exerts a mesomeric donating effect
(+M), which increases electron density at the C3 and C5 positions relative to unsubstituted
isonicotinic acid.[3] This shielding effect is a primary diagnostic marker in NMR spectroscopy,
distinguishing it from the electron-deficient 2-chloro precursor.[1][3]

Synthesis & Contextual Impurity Profiling

To accurately interpret spectroscopic data, one must understand the synthesis matrix.[3] The
standard route involves a Nucleophilic Aromatic Substitution (

) of 2-chloroisonicotinic acid.[1][3]

Reaction Pathway:

[1][3]

Note: Prolonged reflux in ethanol with acid catalysis may lead to the formation of the ethyl ester
(Ethyl 2-ethoxyisonicotinate), a common impurity.[1]

Workflow Diagram: Synthesis & Isolation
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Workup: Evaporate EtOH Precipitation Product: 2-Ethoxyisonicotinic Acid
Acidify to pH 3-4 (Precipitate)

Start: 2-Chloroisonicotinic Acid

Reaction: Reflux (SnAr)

....................... > Potential Impurity:

Ethyl 2-ethoxyisonicotinate
Reagent: NaOEt / EtOH

Click to download full resolution via product page

Figure 1: Synthesis workflow highlighting the critical acidification step required to isolate the
free acid form.[1]

Spectroscopic Characterization (The Core)

The following data represents the consensus spectroscopic signature for 2-ethoxyisonicotinic
acid.

A. Nuclear Magnetic Resonance (

H NMR)
Solvent: DMSO-d

(Standard for polar carboxylic acids)
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Shift (
Position Multiplicity Integration
ppm)

Assignment
Logic

Acidic proton;
typically broad

-COOH 13.0-13.8 Broad Singlet 1H due to hydrogen
bonding/exchang
e.[1][3]

Most deshielded

Doublet ( ring proton due

H-6 8.25 - 8.35 1H o
Hz) to proximity to

Nitrogen.[1][3]

Doublet ( Ortho to COOH;
H-5 7.35-7.45 1H shielded relative
Hz) to H-6.[1][3]

Diagnostic Peak.
Ortho to the
ethoxy group.[1]
[3] Significantly
H-3 7.10-7.20 Singlet 1H upfield shifted
compared to 2-Cl
analog due to
+M effect of
Oxygen.[1][3]

-OCH Quartet ( Methylene of the
4.30-4.40 2H
] Hz) ethoxy group.[3]
Triplet ( Methy! of the
-CH 1.30 - 1.38 3H /
H2) ethoxy group.[3]

Critical Analysis:

 Differentiation: In the starting material (2-chloroisonicotinic acid), the H-3 proton appears
further downfield (typically >7.8 ppm) due to the inductive withdrawal of Chlorine.[1][3] The
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shift of H-3 to ~7.15 ppm confirms the successful substitution of Cl by OEt.[3]

o Coupling: H-3 appears as a singlet because it has no adjacent protons on the ring (isolated
by the quaternary C2 and C4).[1][3] H-5 and H-6 show typical ortho-coupling (

Hz).[1][3]

B. Mass Spectrometry (MS)
Method: ESI (Electrospray lonization)[3]

o Positive Mode (
):
o [M+H]
: m/z 168.1 (Base Peak)[3]
o [M+Na]
: m/z 190.1[1][3]
» Negative Mode (
):
o [M-H]
: m/z 166.1 (Deprotonated acid)[1][3]
Fragmentation Pattern (MS/MS):
e mM/z 168

140: Loss of ethylene (
) via McLafferty-type rearrangement of the ethoxy group (characteristic of ethyl ethers).[3]

e m/z 140
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122: Loss of water (from carboxylic acid).[3]

C_ Infrared Slnpr‘tmqr‘npy (FT-IR)

Wavenumber (cm

Assignment Description
)
Broad, characteristic of
2500 - 3300 O-H Stretch _ o
carboxylic acid dimers.
Strong carbonyl band from the
1680 - 1720 C=0[1] Stretch _ _
carboxylic acid.[3]
Pyridine ring skeletal
1550 - 1600 C=N/C=C o
vibrations.
Aryl alkyl ether stretch (Ar-O-
1200 - 1250 C-0O Stretch

R).[1][3]

Quality Control & Analytical Decision Tree

In a drug development context, ensuring the purity of this intermediate is paramount.[3] The

following decision tree outlines the logic for validating the material.
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Crude Sample

HPLC-UV/MS Analysis

Is m/z 168 observed?

No Yes
Is m/z 158 observed? Is m/z 196 observed?
No Yes (SM Present) No Yes (Ester Present)

Fail: Starting Material Identity Confirmed Fail: Ester Impurity

SR ey L (2-Cl-isonicotinic acid) (Proceed to NMR) (Ethyl ester)

Click to download full resolution via product page

Figure 2: Analytical decision tree for impurity profiling. m/z 158 corresponds to the 2-chloro
precursor; m/z 196 corresponds to the ethyl ester byproduct.[1]

Experimental Protocols
Protocol A: Analytical HPLC Method
e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um, 4.6 x 150 mm).[3]

Mobile Phase A: 0.1% Formic Acid in Water.[3]

Mobile Phase B: Acetonitrile.[3]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Pyridine absorption) and 220 nm (COOH absorption).[3]
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» Retention Time Logic:
o 2-Ethoxyisonicotinic acid: Elutes earlier (more polar acid).[3]

o Ethyl 2-ethoxyisonicotinate: Elutes later (non-polar ester).[3]

Protocol B: Recrystallization (Purification)

If the NMR indicates the presence of the ethyl ester impurity (peaks at ~1.3 ppm and ~4.3 ppm
integrating higher than expected, or extra sets of quartets):

Dissolve crude solid in 10% NaOH (aq).[3] This hydrolyzes any ester back to the acid.[3]

Wash the aqueous layer with Dichloromethane (DCM) to remove non-acidic organic
impurities.[3]

Acidify the aqueous layer slowly with 1M HCI to pH 3-4.[3]

Collect the white precipitate via filtration and dry under vacuum at 50°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Ethyl isonicotinate | CAS#:1570-45-2 | Chemsrc [chemsrc.com]
Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

1.
2.
3.
e 4. CAS RN 1570-45-2 | Fisher Scientific [fishersci.com]
5. chemscene.com [chemscene.com]

6.

US2748137A - Process for preparing isonicotinic acid - Google Patents
[patents.google.com]

e 7. CAS 1570-45-2: Ethyl isonicotinate | CymitQuimica [cymitquimica.com]
e 8. caod.oriprobe.com [caod.oriprobe.com]
e 9. 2-Chloronicaotinic acid | C6H4CINO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 10. NP-MRD: 1H NMR Spectrum (1D, 600.133705802, CD30D, simulated) (Peak List)
(NP0002621) [np-mrd.org]

¢ To cite this document: BenchChem. [2-Ethoxyisonicotinic Acid: A Comprehensive
Characterization & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583023#2-ethoxyisonicotinic-acid-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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